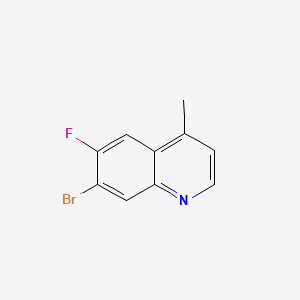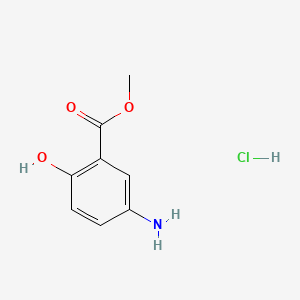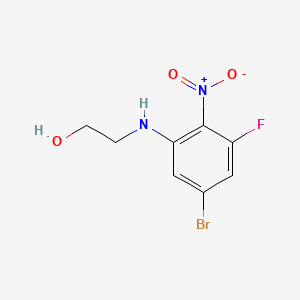![molecular formula C11H6ClF3N2O B13907503 4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine CAS No. 954223-82-6](/img/structure/B13907503.png)
4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethoxy group in this compound imparts unique chemical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyrimidine and 3-(trifluoromethoxy)phenylboronic acid.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethoxyphenyl group can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide).
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used under mild conditions.
Coupling Reactions: Palladium catalysts and bases (e.g., potassium carbonate) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce more complex aromatic compounds.
科学的研究の応用
4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine has several scientific research applications, including:
作用機序
The mechanism of action of 4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
類似化合物との比較
Similar Compounds
4-Chloro-6-(trifluoromethyl)pyrimidine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-Chloro-4-(trifluoromethoxy)phenylamine: Similar structure but with an amine group instead of a pyrimidine ring.
Uniqueness
4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine is unique due to the presence of both the chloro and trifluoromethoxy groups, which impart distinct chemical properties
特性
CAS番号 |
954223-82-6 |
|---|---|
分子式 |
C11H6ClF3N2O |
分子量 |
274.62 g/mol |
IUPAC名 |
4-chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10-5-9(16-6-17-10)7-2-1-3-8(4-7)18-11(13,14)15/h1-6H |
InChIキー |
ZKTZWIRHVWGNQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B13907423.png)



![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)




![Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13907470.png)


![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)

